2-Deoxy-D-galactose

Beschreibung

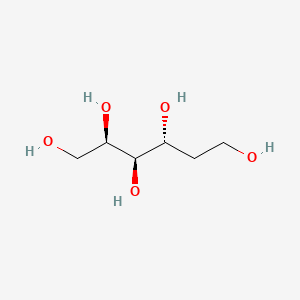

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075163, DTXSID30985215 | |

| Record name | D-lyxo-Hexose, 2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-89-9, 6664-99-9 | |

| Record name | 2-Deoxy-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-D-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-lyxo-Hexose, 2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-D-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXY-D-GALACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531K2IOK5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Deoxy-D-galactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-Deoxy-D-galactose, a crucial carbohydrate derivative with significant applications in glycobiology and drug development. This document details established synthetic methodologies, provides structured data for comparison, and outlines experimental protocols for key reactions and purification processes.

Introduction

This compound, a hexose (B10828440) analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom, serves as a valuable tool in glycoscience. Its structural modification prevents its participation in certain metabolic pathways, making it an effective inhibitor of glycoprotein (B1211001) synthesis and fucosylation. This property has led to its use in studying the roles of carbohydrates in various biological processes, including viral replication and cancer cell metabolism, and as a potential therapeutic agent. The efficient and scalable synthesis of high-purity this compound is therefore of paramount importance for advancing research and development in these fields.

Synthetic Strategies

Several synthetic routes to this compound have been developed, primarily starting from D-galactose or its derivatives. The most common strategies involve the manipulation of glycals, the reductive opening of epoxides, or the deoxygenation of suitably protected galactose derivatives. This guide will focus on the prevalent and practical approach commencing from the readily available D-galactal.

A general workflow for the synthesis of this compound from D-galactal is depicted below. This multi-step process typically involves the protection of hydroxyl groups, functionalization of the double bond, and subsequent deprotection and purification steps.

Caption: General workflow for the synthesis of this compound.

Synthesis from Tri-O-acetyl-D-galactal

A widely employed method for the synthesis of 2-deoxy-sugars utilizes the corresponding glycal as a starting material.[1] Tri-O-acetyl-D-galactal is a versatile building block for the synthesis of various galactose derivatives.[2] The double bond in the glycal allows for the introduction of different functionalities at the C-1 and C-2 positions.

One effective approach involves the azidochlorination of tri-O-acetyl-D-galactal. The resulting 2-azido-2-deoxygalactopyranosyl chloride can then be converted to the target molecule through a series of reactions. The azido (B1232118) group at the C-2 position is advantageous for the synthesis of α-glycosides due to the anomeric effect.[3]

A logical relationship diagram for the synthesis via azidochlorination is presented below.

Caption: Synthesis of this compound via azidochlorination.

Experimental Protocols

Synthesis of 2-Azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride from 3,4,6-Tri-O-acetyl-D-galactal[3]

This protocol describes the azidochlorination of 3,4,6-tri-O-acetyl-D-galactal.

Materials:

-

3,4,6-Tri-O-acetyl-D-galactal

-

Acetonitrile (CH₃CN), anhydrous

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium azide (B81097) (NaN₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

TLC silica (B1680970) gel 60 F₂₅₄ plates

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to -30 °C.

-

Add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq) to the cooled solution.

-

Stir the reaction mixture at -30 °C and monitor its completion by TLC (toluene-ethyl acetate = 4:1).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data

The efficiency of different synthetic routes can be compared based on reaction yields and the purity of the final product. The following table summarizes available data for key synthetic steps.

| Starting Material | Intermediate/Product | Reagents | Yield (%) | Purity (%) | Reference |

| Tri-O-acetyl-D-galactal | 2-Azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride | FeCl₃·6H₂O, NaN₃, H₂O₂ | ~75 | - | [3] |

| D-Glucal | Methyl 2-deoxy-α/β-D-glucopyranoside | N-Bromosuccinimide, Methanol, then H₂, Pd/C | 70 | - | [4] |

| Protected D-galactose derivative | 2-Deoxy-2-fluoro-D-galactose derivative | Selectfluor™ | 84 | - | [5] |

Purification

Purification of the final this compound product is critical to remove any remaining reagents, by-products, and protected intermediates. The most common purification method is silica gel column chromatography.[6]

General Protocol for Silica Gel Column Chromatography

The choice of eluent is crucial for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.[7]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents for elution (e.g., hexane (B92381), ethyl acetate, dichloromethane, methanol)

-

Chromatography column

-

Collection tubes

-

TLC plates for fraction analysis

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, a dry loading method can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[8]

-

Elution: Begin elution with a solvent system of low polarity. Gradually increase the polarity of the eluent to move the compounds down the column. The polarity of the solvent system is typically increased by adding a more polar solvent (e.g., ethyl acetate or methanol) to a non-polar solvent (e.g., hexane or dichloromethane).

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

A workflow for the purification process is illustrated below.

Caption: Workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound are essential for its application in glycobiology and drug discovery. The methods outlined in this guide, particularly the synthesis from D-galactal, provide a reliable pathway to obtain this valuable compound. Careful execution of the experimental protocols and rigorous purification are key to achieving high purity and yield. This technical guide serves as a foundational resource for researchers and professionals in the field, enabling further exploration of the biological roles and therapeutic potential of this compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]

- 3. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 5. Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02299K [pubs.rsc.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. Purification [chem.rochester.edu]

- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

2-Deoxy-D-galactose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-galactose is a synthetic monosaccharide and an analog of D-galactose, where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This structural modification confers unique physicochemical and biological properties, making it a valuable tool in various research and development fields, particularly in glycobiology and oncology. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies, and a summary of its key biological activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 107-110 °C | |

| Boiling Point | Data not available | |

| Purity | ≥98% |

Table 2: Chemical and Molecular Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | |

| Canonical SMILES | C(C1C(C(C(O1)O)O)O)O | |

| InChI Key | PMMURAAUARKVCB-DUVQVXGLSA-N | |

| CAS Number | 1949-89-9 |

Table 3: Optical and Solubility Properties

| Property | Value | Reference(s) |

| Optical Rotation | [α]20/D +59.7° (c=2 in H₂O) | |

| Solubility | Soluble in water, DMSO, and Methanol | |

| Water: 175 mg/mL (with sonication) | ||

| Methanol: 125 mg/mL (with sonication) |

Experimental Protocols

Synthesis of this compound

Conceptual Workflow for Synthesis:

The Mechanism of Action of 2-Deoxy-D-galactose in Glycosylation: A Technical Guide

Executive Summary: 2-Deoxy-D-galactose (2dGal) is a synthetic hexose (B10828440) analog that serves as a potent tool for studying and inhibiting cellular glycosylation processes. By mimicking endogenous galactose, 2dGal enters cellular metabolic pathways where it is converted into disruptive metabolites, primarily this compound-1-phosphate and UDP-2-deoxy-D-galactose. Its mechanism of action is multifaceted, principally involving the sequestration of uridine (B1682114) nucleotides ("uridylate trapping"), which depletes essential precursors for glycan synthesis, and direct interference with the assembly of N-linked glycans. This inhibition of glycosylation can subsequently induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The inhibitory effects of this compound on glycosylation stem from its metabolic conversion into fraudulent substrates that disrupt normal cellular processes. The primary mechanisms are the depletion of essential nucleotide sugars through uridylate trapping and the direct interference with glycan biosynthetic pathways.

Cellular Uptake and Metabolic Activation

Once transported into the cell, this compound is processed by enzymes of the Leloir pathway. It is first phosphorylated by galactokinase (GALK) to form this compound-1-phosphate (2dGal-1-P). Subsequently, the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction of 2dGal-1-P with UTP, producing UDP-2-deoxy-D-galactose (UDP-2dGal) and pyrophosphate (PPi).[1] The liver is the predominant organ for metabolizing this galactose analog.[1]

Uridylate Trapping and Nucleotide Pool Depletion

A major consequence of 2dGal metabolism is the "trapping" of uridylate.[1] The formation of UDP-2dGal effectively sequesters uridine phosphates, as this analog is a poor substrate for subsequent enzymatic reactions like epimerization.[1] This trapping leads to a transient but significant decrease in the cellular pools of UTP, UDP-glucose (UDPG), and UDP-galactose.[1][2] The depletion of these essential nucleotide sugar donors severely hampers the synthesis of glycoproteins and other glycoconjugates. Administration of 2dGal (380 mg/kg) in rats has been shown to strongly decrease the liver content of UMP, UDPG, and UDP-galactose.[2]

Inhibition of N-linked Glycosylation and ER Stress

2dGal and its metabolites directly interfere with N-linked glycosylation. This occurs primarily through the disruption of the dolichol cycle, which is responsible for assembling the lipid-linked oligosaccharide (LLO) precursor (Glc₃Man₉GlcNAc₂-PP-Dolichol) in the endoplasmic reticulum. The fluorinated analog, 2-deoxy-2-fluoro-D-galactose (dGalF), has been shown to reduce the incorporation of mannose into LLOs, indicating interference with their assembly.[3] Although less potent than its fluorinated counterpart, 2dGal is believed to act similarly by either inhibiting key glycosyltransferases or by being improperly incorporated, leading to chain termination.

The disruption of N-glycosylation leads to an accumulation of misfolded or unfolded proteins in the ER, a condition known as ER stress.[4][5][6] This, in turn, activates the Unfolded Protein Response (UPR), a signaling network that attempts to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6]

Effects on O-linked Glycosylation and Fucosylation

While the primary focus has been on N-glycosylation, the depletion of UDP-galactose pools can logically be expected to impact O-linked glycosylation, where galactose is a common constituent of glycan chains.[7][8] However, direct evidence shows that the more potent analog, dGalF, did not affect the O-glycosylation of interleukin-6, suggesting that some O-glycosylation pathways may be less sensitive.[9] In contrast, 2dGal has been clearly shown to interfere with the fucosylation of macromolecules, impairing the addition of fucose residues to glycoproteins.[2][10][11]

Quantitative Data Summary

The inhibitory potency of 2dGal on N-glycosylation is notably less than its fluorinated analog, 2-deoxy-2-fluoro-D-galactose (dGalF). The following tables summarize key quantitative findings from comparative studies.

Table 1: Comparative Effects on N-Glycosylation

| Compound | Cell Type | Concentration | Effect on N-Glycosylation | Reference |

|---|---|---|---|---|

| This compound (2dGal) | Rat Hepatocytes | 4 mM | Slight impairment | [9][12] |

| 2-Deoxy-2-fluoro-D-galactose (dGalF) | Rat Hepatocytes | 1 mM | Complete inhibition | [3][9][12] |

| This compound (2dGal) | Human Monocytes | Not specified | No effect | [9] |

| 2-Deoxy-2-fluoro-D-galactose (dGalF) | Human Monocytes | 1-4 mM | Blocked N-glycosylation |[9] |

Table 2: Effects of 2dGal on Cellular Nucleotide Pools in Rat Liver

| Treatment | Affected Metabolite | Observation | Reference |

|---|

| this compound (380 mg/kg) | UMP, UDPG, UDP-galactose | Strong decrease in content |[2] |

Key Experimental Protocols

Investigating the effects of 2dGal involves a combination of cell biology, biochemistry, and analytical chemistry techniques.

Protocol: Assessing N-Glycosylation Inhibition via Western Blot

This method detects changes in the apparent molecular weight of a glycoprotein resulting from incomplete glycosylation.

-

Cell Culture and Treatment: Culture target cells (e.g., rabbit articular chondrocytes) to 80% confluency. Treat cells with varying concentrations of 2dGal (e.g., 0-10 mM) for a set time period (e.g., 24 hours). Include a positive control (e.g., Tunicamycin) and an untreated control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against a known glycoprotein (e.g., COX-2).[5][13] Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Interpretation: A downward shift in the molecular weight of the target protein in 2dGal-treated samples compared to the control indicates a loss of N-linked glycans.[5]

Protocol: Metabolic Labeling of Lipid-Linked Oligosaccharides (LLOs)

This protocol directly measures the synthesis of LLO precursors.

-

Cell Culture and Pre-treatment: Culture rat hepatocytes or other suitable cells. Pre-treat with 2dGal (e.g., 4 mM) for a specified duration (e.g., 1-2 hours).

-

Radiolabeling: Add a radiolabeled sugar precursor, such as D-[2,6-³H]mannose, to the culture medium and incubate for a short period (e.g., 15-30 minutes) to label the LLO pool.[3]

-

Lipid Extraction: Harvest cells and perform a sequential extraction with chloroform/methanol (B129727)/water mixtures to isolate the lipid fraction containing the LLOs.

-

Analysis: Separate the extracted LLOs using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Detection: Quantify the radioactivity in the separated LLO species using a scintillation counter or phosphorimager.

-

Interpretation: A significant reduction in the incorporation of [³H]mannose into LLOs in 2dGal-treated cells compared to controls indicates inhibition of the dolichol cycle.[3]

Protocol: Analysis of UDP-Sugar Pools by HPLC-MS

This method quantifies the direct metabolic impact of 2dGal on essential glycosylation precursors.

-

Cell Culture and Treatment: Grow cells and treat with 2dGal as described previously.

-

Metabolite Extraction: Rapidly quench metabolism and extract small molecules using a cold solvent, such as 60% methanol or perchloric acid.

-

Sample Preparation: Neutralize the extract if necessary and centrifuge to remove debris.

-

Chromatographic Separation: Analyze the supernatant using an ion-pair reversed-phase HPLC column coupled to a mass spectrometer (LC-MS).

-

Detection and Quantification: Use selected reaction monitoring (SRM) or extracted ion chromatograms to identify and quantify UTP, UDP-glucose, and UDP-galactose based on their mass-to-charge ratio and retention time, using authentic standards for calibration.

-

Interpretation: A decrease in the peak areas of UTP, UDP-glucose, and UDP-galactose in 2dGal-treated samples confirms the uridylate trapping and nucleotide pool depletion effect.

Implications and Conclusion

The mechanism of action of this compound is a compelling example of lethal synthesis, where a seemingly benign analog is converted into a disruptive agent. Its ability to inhibit glycosylation through the dual action of nucleotide trapping and direct pathway interference makes it an invaluable research tool for elucidating the roles of glycans in protein folding, trafficking, and function. For drug development professionals, 2dGal's activity profile, which includes inhibition of glycolysis and fucosylation in addition to glycosylation, highlights its potential relevance in oncology and virology, where these pathways are often dysregulated.[10][14] Understanding its detailed biochemical and cellular effects is critical for leveraging its potential and mitigating its known hepatotoxicity.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medlink.com [medlink.com]

- 8. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 9. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - ZELLX® [zellx.de]

- 11. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. scientificlabs.ie [scientificlabs.ie]

The Biological Functions of 2-Deoxy-D-galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-galactose (2-dGal) is a galactose analog that serves as a powerful tool in biological research and holds potential as a therapeutic agent. By interfering with key metabolic pathways, 2-dGal exhibits a range of biological activities, including the inhibition of glycolysis, fucosylation, and N-linked glycosylation. These disruptions at the metabolic level trigger significant downstream cellular responses, such as the induction of endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis in susceptible cell types, particularly cancer cells. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Core Mechanisms of Action

This compound exerts its biological effects primarily by acting as a competitive substrate and subsequent metabolic dead-end in several key cellular pathways. Its structural similarity to D-galactose allows it to be recognized and processed by enzymes involved in galactose metabolism, leading to the disruption of normal cellular functions.

Inhibition of Glycolysis and Phosphate (B84403) Trapping

Once transported into the cell, 2-dGal is phosphorylated by galactokinase to form this compound-1-phosphate (2-dGal-1-P)[1]. This phosphorylated product cannot be further metabolized in the glycolytic pathway. The accumulation of 2-dGal-1-P leads to the sequestration of intracellular phosphate, a phenomenon known as "phosphate trapping." This depletion of the free phosphate pool inhibits ATP-dependent enzymes, most notably those in the glycolytic pathway, leading to a reduction in cellular ATP levels[2].

Interference with Glycosylation

This compound significantly impacts protein glycosylation, a critical post-translational modification.

-

N-linked Glycosylation: 2-dGal can interfere with the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation. This disruption leads to the synthesis of truncated or aberrant glycans, resulting in misfolded glycoproteins[3].

-

Fucosylation: 2-dGal has been shown to impair the fucosylation of glycoproteins[4]. Fucosylation is a crucial modification involved in various cellular processes, including cell adhesion, signaling, and immune responses.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins due to impaired glycosylation leads to stress in the endoplasmic reticulum (ER). This ER stress activates a complex signaling network known as the unfolded protein response (UPR)[5][6][7]. The UPR is a cellular stress response aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signal.

Quantitative Data

The following tables summarize key quantitative data related to the biological effects of this compound and its more extensively studied analog, 2-Deoxy-D-glucose. It is important to note that while 2-Deoxy-D-glucose data is often used as a proxy, metabolic and cellular effects can differ.

Table 1: Kinetic Parameters of this compound Metabolism

| Parameter | Enzyme | Value | Organism/System | Reference |

| Km | Human Galactokinase | 1100 ± 110 µM | Human | [1] |

| kcat | Human Galactokinase | 4.8 ± 0.3 s-1 | Human | [1] |

| kcat/Km | Human Galactokinase | 4200 ± 270 M-1s-1 | Human | [1] |

Table 2: Dose-Dependent Effects of this compound and its Analogs on Cellular Processes

| Compound | Cell Line/System | Concentration | Effect | Reference |

| This compound | Ascites hepatoma cells | 1 mM | Rapid phosphorylation and subsequent decrease to ~20% of the initial rate over 5 hours. | [2] |

| This compound | Rat Liver | 380 mg/kg (i.p.) | Strong decrease in UMP, UDPG, and UDP-galactose content. | [2] |

| 2-Deoxy-2-fluoro-D-galactose | Rat hepatocytes | ≥ 1 mM | Complete inhibition of N-glycosylation. | [3] |

| 2-Deoxy-D-glucose | Colorectal cancer cell lines | 1 mM (48h) | Significant increase in mannose incorporation into glycoproteins. | [8] |

| 2-Deoxy-D-glucose | Colorectal cancer cell lines | 10 and 20 mM | Significant decrease in absolute mannose incorporation and protein synthesis. | [8] |

| 2-Deoxy-D-glucose | Human tumor cell lines | 5 mM | 2-3 fold increase in cell death when combined with topoisomerase inhibitors. | [9] |

| D-galactose | Malignant cell lines (Neuro2a, SH-SY5Y, PC-3, HepG2) | > 30 g/L | Dose-dependent inhibition of cell viability. | [10][11] |

Signaling Pathways and Experimental Workflows

Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways affected by this compound.

Caption: Metabolic fate and primary inhibitory actions of this compound.

Caption: Signaling cascade from glycosylation inhibition to apoptosis.

Experimental Workflows

The following diagram outlines a general workflow for investigating the biological effects of this compound in a cellular context.

Caption: General experimental workflow for in vitro studies of 2-dGal.

Detailed Experimental Protocols

Glycolysis Inhibition Assay (Lactate Production)

This protocol measures the rate of lactate production, a key indicator of glycolytic activity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Lactate Assay Kit (colorimetric or fluorometric)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow overnight.

-

Prepare fresh culture medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 mM). Include a vehicle control.

-

Remove the existing medium and replace it with the treatment medium.

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

At the end of the incubation, collect a sample of the culture medium from each well.

-

Perform the lactate assay on the collected medium according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

Analysis of N-linked Glycosylation by Western Blot

This protocol assesses changes in the glycosylation status of a specific glycoprotein (B1211001).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and membranes (e.g., PVDF)

-

Primary antibody against the glycoprotein of interest

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound as described in the previous protocol.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the glycoprotein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the resulting chemiluminescence. A shift in the molecular weight of the glycoprotein can indicate changes in its glycosylation status.

Assessment of ER Stress and UPR Activation

This protocol outlines methods to detect the induction of ER stress and the UPR.

4.3.1. Western Blot for ER Stress Markers:

Materials: (As in section 4.2, with the addition of)

-

Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, phosphorylated PERK, phosphorylated eIF2α).

Procedure:

-

Follow the Western Blot protocol as described in section 4.2.

-

Use primary antibodies specific for key UPR proteins to probe the membranes. An increased expression of GRP78 and CHOP, and increased phosphorylation of PERK and eIF2α, are indicative of UPR activation[5][6][7][12][13].

4.3.2. qPCR for UPR Target Gene Expression:

Materials:

-

Treated cells

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for UPR target genes (e.g., XBP1s, ATF4, CHOP) and a housekeeping gene

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for UPR target genes and a housekeeping gene for normalization.

-

Analyze the relative gene expression levels to determine the activation of the UPR transcriptional program[6][12].

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic potential and systemic effects of this compound. A general workflow for an in vivo study in an animal model (e.g., a mouse xenograft model of cancer) is as follows:

-

Animal Model Selection and Acclimatization: Choose an appropriate animal model and allow for an acclimatization period.

-

Tumor Implantation (for cancer studies): Implant tumor cells into the animals.

-

Treatment Administration: Once tumors are established, administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses and schedules. Include a vehicle control group.

-

Monitoring: Regularly monitor tumor growth, body weight, and overall animal health.

-

Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for analysis, which may include:

-

Immunohistochemistry: To assess protein expression (e.g., proliferation markers, apoptosis markers, ER stress markers) in tissue sections.

-

Western Blot and qPCR: To analyze protein and gene expression in tissue lysates.

-

Metabolomics: To analyze the metabolic profile of the tissues.

-

Toxicity Assessment: To evaluate any adverse effects on major organs.

-

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the intricate connections between metabolism, glycosylation, and cellular stress signaling. Its ability to selectively target highly glycolytic cells, such as cancer cells, underscores its potential as a therapeutic agent, particularly in combination with other anti-cancer therapies. Future research should focus on elucidating the precise molecular targets of 2-dGal beyond its known metabolic effects, further characterizing its impact on different types of glycosylation, and conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in various disease models. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate and inspire further investigation into the multifaceted biological functions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-dependent effect of 2-deoxy-D-glucose on glycoprotein mannosylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-deoxy-D-glucose enhances the cytotoxicity of topoisomerase inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of 2-Deoxy-D-galactose: A Technical Retrospective on its Early Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-galactose, a hexose (B10828440) analog of D-galactose with the hydroxyl group at the C-2 position replaced by a hydrogen atom, has emerged as a valuable tool in glycobiology and a potential therapeutic agent. Its ability to interfere with cellular metabolism and glycosylation pathways has made it a subject of interest for researchers in fields ranging from oncology to virology. This technical guide delves into the early history of this compound, focusing on its initial discovery and the seminal synthetic methodologies that first made this compound available for scientific investigation. We provide a detailed account of the experimental protocols, quantitative data from early reports, and visual representations of the synthetic pathways to offer a comprehensive resource for professionals in the field.

Early Discovery and History

The early exploration of 2-deoxy sugars was a pivotal chapter in carbohydrate chemistry. While the synthesis of its glucose counterpart, 2-deoxy-D-glucose, had been reported earlier, the preparation and characterization of this compound were first detailed in a 1950 publication by W. G. Overend, F. Shafizadeh, and M. Stacey in the Journal of the Chemical Society.[1][2] Their work provided the foundational methodology for accessing this important monosaccharide analog. The primary route for the synthesis of this compound in this seminal work involved the use of D-galactal, a glycal derivative of D-galactose. Glycals, cyclic enol ethers of sugars, were recognized as versatile starting materials for the synthesis of 2-deoxy sugars.[3][4] The general strategy involved the addition of a hydrohalogen acid across the double bond of the glycal, followed by reductive dehalogenation. This pioneering work by Overend and his colleagues opened the door for subsequent investigations into the biological activities and applications of this compound.

Experimental Protocols

The following is a detailed description of the experimental protocol for the synthesis of this compound as reported in the foundational 1950 study by Overend, Shafizadeh, and Stacey.

Synthesis of this compound from Triacetyl-D-galactal

Step 1: Preparation of Acetobromo-D-galactose (Intermediate)

-

Starting Material: Tri-O-acetyl-D-galactal.

-

Reagents: Hydrogen bromide in glacial acetic acid.

-

Procedure: A solution of tri-O-acetyl-D-galactal in a suitable solvent was treated with a solution of hydrogen bromide in glacial acetic acid at low temperature (typically 0 °C). The reaction mixture was allowed to stand for a specified period to ensure complete conversion. The resulting acetobromo-D-galactose was then isolated, often as a syrup, and used directly in the next step without extensive purification due to its instability.

Step 2: Reductive Dehalogenation to 2-Deoxy-α-D-galactose methylglycoside triacetate

-

Starting Material: Acetobromo-D-galactose from Step 1.

-

Reagents: Methanol (B129727), Silver carbonate (or other suitable acid acceptor), and a reducing agent (e.g., hydrogen gas with a palladium catalyst).

-

Procedure: The crude acetobromo-D-galactose was dissolved in methanol in the presence of an acid acceptor like silver carbonate. The mixture was then subjected to catalytic hydrogenation. The hydrogen gas reduces the bromine at the C-2 position, and the glycosidic linkage is formed with methanol. The acetyl protecting groups remain intact during this step.

Step 3: Hydrolysis to this compound

-

Starting Material: 2-Deoxy-α-D-galactose methylglycoside triacetate from Step 2.

-

Reagents: Barium hydroxide (B78521) solution (or other suitable base for saponification).

-

Procedure: The triacetate was treated with a solution of barium hydroxide to remove the acetyl protecting groups (saponification). The reaction was monitored until completion. After deacetylation, the barium ions were removed by precipitation with sulfuric acid or by using an ion-exchange resin. The resulting solution was then concentrated to yield crystalline this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound as reported in the early literature.

| Step | Product | Yield (%) | Melting Point (°C) | Optical Rotation ([α]D) |

| 1 | Acetobromo-D-galactose | Not reported (used in situ) | Syrup | Not reported |

| 2 | 2-Deoxy-α-D-galactose methylglycoside triacetate | ~60% (from triacetyl-D-galactal) | 88-89 | +135.6° (in chloroform) |

| 3 | This compound | High | 118-119 | +103° (equilibrium, in water) |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from triacetyl-D-galactal.

Caption: Synthetic pathway for this compound.

This diagram outlines the key transformations in the early synthesis of this compound, highlighting the starting material, key intermediates, and the final product, along with the reagents used in each step. The color-coded arrows and nodes enhance the clarity of the workflow for easy comprehension.

References

- 1. 221. Deoxy-sugars. Part XVII. An investigation of the glycal method for the preparation of derivatives of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 131. Deoxy-sugars. Part IX. Some properties and reactions of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. chemsynlab.com [chemsynlab.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to 2-Deoxy-D-galactose as a Hexose Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-galactose (2dGal) is a synthetic monosaccharide and a structural analog of D-galactose, distinguished by the replacement of the hydroxyl group at the C-2 position with a hydrogen atom.[1] This seemingly minor modification prevents its complete metabolism, allowing it to function as a potent tool in biological research.[2] 2dGal is readily transported into cells via glucose and galactose transporters, where it subsequently interferes with several fundamental cellular processes.[3][4] Its primary mechanisms of action include the inhibition of glycolysis, the disruption of protein glycosylation, and the induction of cellular stress, making it a valuable agent for studying cellular metabolism and for potential therapeutic applications, particularly in oncology and virology.[5][6][7] This guide provides a comprehensive overview of the core mechanisms, applications, and experimental protocols associated with this compound.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted mechanism, primarily centered on metabolic interference. Once transported into the cell, it is phosphorylated and further metabolized, leading to the sequestration of key cellular metabolites and the disruption of essential biosynthetic pathways.

Metabolic Trapping and Inhibition of Glycolysis

Upon entering the cell, 2dGal is phosphorylated by galactokinase to form this compound-1-phosphate (2dGal-1-P).[4][8] This phosphorylated intermediate accumulates within the cell because it cannot be efficiently isomerized or further metabolized in the glycolytic pathway.[8][9] The rapid conversion of 2dGal to 2dGal-1-P effectively "traps" intracellular inorganic phosphate (B84403) (Pi), leading to a significant depletion of the free Pi pool.[8] This phosphate trapping has a direct inhibitory effect on glycolysis, a critical pathway for ATP production, as key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase are dependent on the availability of inorganic phosphate.[8] The inhibition of glycolysis results in reduced ATP production, which can trigger cell cycle arrest and apoptosis, particularly in cells that are highly reliant on this pathway for energy, such as many cancer cells.[7][10]

UTP Depletion and Inhibition of Glycosylation

While the majority of 2dGal is converted to 2dGal-1-P, a smaller fraction can be further metabolized to UDP-2-deoxy-D-galactose.[8] This process consumes uridine (B1682114) triphosphate (UTP), leading to the trapping of uridylate and a reduction in the intracellular UTP pool.[5][11] UTP is an essential precursor for the synthesis of UDP-sugars, such as UDP-glucose and UDP-galactose, which are the donor substrates for glycosyltransferases in the synthesis of glycoproteins and glycolipids.[12] The depletion of UTP pools consequently impairs both N-linked and O-linked glycosylation processes.[5][13][14] N-linked glycosylation is critical for the proper folding, stability, and function of many proteins synthesized in the endoplasmic reticulum (ER).[15][16] Inhibition of this process leads to the accumulation of misfolded proteins, inducing ER stress and activating the Unfolded Protein Response (UPR).[7][17]

Induction of Cellular Stress

The dual impact of energy depletion (via glycolysis inhibition) and ER stress (via glycosylation inhibition) makes 2dGal a potent inducer of cellular stress. The accumulation of 2-deoxy-D-glucose-6-phosphate (a related compound) has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS).[18] This oxidative stress can further contribute to cell death.[19] The UPR, triggered by the accumulation of unfolded proteins, can initially be a pro-survival response, but prolonged or severe ER stress leads to the activation of apoptotic pathways.[20][21]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic fate of this compound and the cascade of events it triggers within the cell.

Caption: Metabolic fate and downstream effects of this compound.

References

- 1. 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Transport and phosphorylation of 2-deoxy-D-galactase in renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - ZELLX® [zellx.de]

- 6. academic.oup.com [academic.oup.com]

- 7. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound metabolism in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside O-glycosylationinhibitor 3554-93-6 [sigmaaldrich.com]

- 15. N-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 16. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation [frontiersin.org]

- 19. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of 2-Deoxy-D-galactose in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-galactose (2-dGal), a structural analog of D-galactose, serves as a valuable tool for investigating galactose metabolism and its cellular consequences. In mammalian cells, 2-dGal is processed through the Leloir pathway, leading to the accumulation of metabolic intermediates that can induce cytotoxicity, inhibit glycolysis, and disrupt protein glycosylation. This technical guide provides an in-depth overview of the metabolic fate of 2-dGal in mammalian cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development applications.

Introduction

This compound is a hexose (B10828440) analog that differs from D-galactose by the absence of a hydroxyl group at the C-2 position. This seemingly minor structural modification has profound implications for its metabolism and downstream cellular effects. In mammalian systems, 2-dGal is recognized by the enzymatic machinery of the Leloir pathway, the primary route for galactose catabolism. However, the resulting 2-deoxy metabolites can act as metabolic dead-ends or competitive inhibitors, leading to significant cellular perturbations. Understanding the metabolic fate of 2-dGal is crucial for its application as a research tool to study galactosemia, as an anticancer agent due to its glycolytic inhibitory effects, and for its potential in modulating protein glycosylation.

The Metabolic Pathway of this compound

The metabolism of 2-dGal in mammalian cells follows the initial steps of the Leloir pathway, as depicted in the diagram below.

Upon entering the cell, 2-dGal is first phosphorylated by galactokinase (GALK) to form this compound-1-phosphate (2-dGal-1-P).[1] This is the rate-limiting step in its metabolism. Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the conversion of 2-dGal-1-P to UDP-2-deoxy-D-galactose (UDP-2-dGal), utilizing UDP-glucose as a co-substrate.[2] There is evidence to suggest that UDP-galactose 4'-epimerase (GALE) can then interconvert UDP-2-dGal and UDP-2-deoxy-D-glucose (UDP-2-dGlc).[3][4]

Mechanism of Cellular Toxicity and Metabolic Inhibition

The accumulation of 2-dGal metabolites is the primary driver of its cytotoxic and inhibitory effects. The proposed mechanism is illustrated below.

The conversion of 2-dGal-1-P to UDP-2-dGal consumes UDP-glucose and regenerates it through the action of GALE at the expense of UTP. The slow or incomplete subsequent metabolism of UDP-2-dGal leads to the sequestration of uridine (B1682114) nucleotides, a phenomenon known as "uridylate trapping".[5] This results in a significant depletion of the cellular UTP pool, which has two major consequences:

-

Inhibition of N-linked Glycosylation: UTP is a precursor for UDP-sugars that are essential for the synthesis of glycoproteins. A reduction in UTP levels impairs the formation of these donor substrates, leading to incomplete or aberrant glycosylation of proteins.

-

Inhibition of Glycolysis: UTP is required for the synthesis of UDP-glucose, which is a key intermediate in glycogen (B147801) synthesis and is also involved in other metabolic pathways. The depletion of UTP can indirectly affect glycolysis.

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of 2-dGal in mammalian systems.

Table 1: Kinetic Parameters of Human Galactokinase (GALK) with this compound

| Parameter | Value | Reference |

| kcat | 4.8 ± 0.3 s-1 | [6] |

| Km (for 2-dGal) | 1100 ± 110 µM | [6] |

| kcat/Km (for 2-dGal) | 4200 ± 270 M-1s-1 | [6] |

| Km (for ATP) | 59 ± 9 µM | [6] |

Table 2: Intracellular Concentrations of this compound Metabolites in Mammalian Cells

| Cell Line | Metabolite | Concentration | Incubation Conditions | Reference |

| AS-30D rat ascites hepatoma cells | This compound-1-phosphate | 35 mmol/kg cells | 1 mM 2-dGal for 5 hours | |

| AS-30D rat ascites hepatoma cells | UDP-2-deoxy-D-galactose + UDP-2-deoxy-D-glucose | 0.4% of total metabolites | 1 mM 2-dGal for 5 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic fate and effects of 2-dGal in mammalian cells.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of 2-dGal on mammalian cells.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of 2-dGal.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (2-dGal)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a series of 2-dGal concentrations in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of 2-dGal. Include a vehicle control (medium without 2-dGal).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol for Metabolite Extraction and Analysis by HPLC

This protocol provides a general framework for the extraction and analysis of 2-dGal and its phosphorylated derivatives.

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

Extraction solvent (e.g., 80% methanol, chilled to -80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

HPLC system with a suitable column (e.g., an anion exchange or HILIC column) and detector (e.g., UV or ELSD)

Procedure:

-

After treatment with 2-dGal, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold extraction solvent to each plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for HPLC analysis.

-

Inject the sample into the HPLC system and analyze based on retention times of standards for 2-dGal, 2-dGal-1-P, and UDP-2-dGal.

Protocol for Assessing N-linked Glycosylation by Western Blot

This protocol can be used to observe changes in the glycosylation status of specific proteins.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a glycoprotein (B1211001) of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells treated with and without 2-dGal.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A shift in the molecular weight of the glycoprotein can indicate altered glycosylation.

Conclusion

The metabolic conversion of this compound in mammalian cells through the Leloir pathway leads to the accumulation of phosphorylated and nucleotide-activated intermediates. These metabolites disrupt cellular homeostasis by depleting the UTP pool, which in turn inhibits essential processes such as N-linked glycosylation and glycolysis, ultimately leading to cytotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of 2-dGal in cellular metabolism and to leverage its properties for therapeutic and research applications. Further investigation into the specific kinetics of GALT and GALE with 2-deoxy substrates will provide a more complete understanding of the metabolic fate of this important galactose analog.

References

- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 3. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster | PLOS Genetics [journals.plos.org]

- 4. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Structural Elucidation of 2-Deoxy-D-galactose: A Technical Guide for Researchers

An in-depth examination of the structural and functional characteristics of 2-Deoxy-D-galactose, a crucial molecule in glycobiology and drug discovery.

This technical guide provides a comprehensive structural analysis of this compound, a deoxy sugar analog of D-galactose. By delving into its spectroscopic and crystallographic properties, alongside its role in key biological pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development. The detailed experimental protocols and data presented herein offer a foundational understanding for future research and therapeutic applications.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the molecular structure of this compound in solution. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, while Mass Spectrometry (MS) helps in determining its molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide valuable insights into the molecular framework. In aqueous solutions, this compound exists as a mixture of anomers (α and β) and different ring forms (pyranose and furanose).

¹H NMR Spectral Data:

A complete analysis of the ¹H NMR spectrum of 2-Deoxy-D-lyxo-hexopyranose (a synonym for this compound) in D₂O has been reported[1]. The chemical shifts and coupling constants provide information on the configuration and conformation of the sugar ring. A partially assigned ¹H NMR spectrum shows characteristic signals for the anomeric protons and the protons at the deoxy position[2].

¹³C NMR Spectral Data:

Anomeric Equilibrium:

In a D₂O solution, this compound exists in an equilibrium of different forms.

| Form | Percentage |

| α-pyranose | 40% |

| β-pyranose | 44% |

| α-furanose | 8% |

| β-furanose | 8% |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for the analysis of small molecules.

Crystallographic Analysis

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and conformational details.

A search of the Cambridge Crystallographic Data Centre (CCDC) is necessary to determine if the crystal structure of this compound has been experimentally determined and deposited.

Biological Roles and Pathway Inhibition

This compound is known to interfere with key metabolic pathways, making it a molecule of interest for therapeutic applications.

Inhibition of Glycolysis

Similar to its well-studied analog 2-Deoxy-D-glucose, this compound acts as an inhibitor of glycolysis[4]. It is taken up by glucose transporters and subsequently phosphorylated by hexokinase to form this compound-1-phosphate. This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of hexokinase and phosphofructokinase, key enzymes in glycolysis[4]. This disruption of cellular energy production is a promising strategy for targeting cancer cells, which often exhibit high rates of glycolysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Inhibition of Fucosylation Pathways by 2-Deoxy-D-galactose

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, notably cancer and inflammatory disorders, making the fucosylation pathway a compelling target for therapeutic intervention. This compound (2dGal), a galactose analog, has emerged as a valuable research tool and potential therapeutic agent for its ability to inhibit cellular fucosylation. This technical guide provides a comprehensive overview of the mechanisms by which 2dGal impairs fucosylation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows.

The Core Machinery: GDP-Fucose Biosynthesis

In mammalian cells, the activated fucose donor required by all fucosyltransferases (FUTs) is Guanosine Diphosphate-L-fucose (GDP-Fucose). The cellular pool of GDP-Fucose is maintained by two primary routes: the de novo pathway and the salvage pathway.[1][2][3][4]

-

The De Novo Pathway: This is the principal route, accounting for the majority of GDP-Fucose production.[1] It begins with GDP-Mannose, which is converted to GDP-Fucose in a two-step enzymatic process occurring in the cytoplasm.[2][3][4]

-

The Salvage Pathway: This pathway recycles free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[2][4] It involves two enzymatic steps:

-

Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate.

-

GDP-L-fucose pyrophosphorylase (GFPP) catalyzes the reaction of L-fucose-1-phosphate with GTP to generate GDP-L-Fucose.

-

Once synthesized in the cytoplasm, GDP-Fucose is transported into the Golgi apparatus by a specific transporter (SLC35C1), where it is utilized by fucosyltransferases to modify glycan chains on proteins and lipids.[1]

References

The Role of 2-Deoxy-D-galactose in Elucidating Galactose Transport Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-galactose (2-dGal), a structural analog of D-galactose, serves as an invaluable tool in the study of galactose transport mechanisms across various biological systems. By mimicking the natural substrate, 2-dGal allows for the characterization of galactose transporters, the elucidation of their kinetics, and the investigation of metabolic pathways linked to galactose uptake. This technical guide provides a comprehensive overview of the application of 2-dGal, detailing its mechanism of action, experimental protocols, and the interpretation of resulting data.

Mechanism of Action and Metabolic Fate

This compound is recognized and transported by the same membrane proteins that facilitate the uptake of D-galactose, including members of the Glucose Transporter (GLUT) family and other specific galactose permeases. Its utility as a research tool stems from its distinct metabolic fate upon entering the cell.

Once inside the cell, 2-dGal is a substrate for galactokinase, which phosphorylates it at the 1-position to form this compound-1-phosphate (2-dGal-1-P)[1]. Unlike galactose-1-phosphate, 2-dGal-1-P cannot be further metabolized in the Leloir pathway. This metabolic roadblock leads to the intracellular accumulation of 2-dGal-1-P, a phenomenon often referred to as "phosphate trapping"[2]. The sequestration of inorganic phosphate (B84403) can lead to a depletion of cellular ATP and has been shown to inhibit glycolysis[2]. Furthermore, the accumulation of 2-dGal-1-P can interfere with the synthesis of UDP-sugars, such as UDP-glucose and UDP-galactose, which are essential for glycosylation reactions[3][4]. This disruption of cellular energy homeostasis and glycosylation pathways makes 2-dGal a potent tool for studying not only transport but also the downstream metabolic consequences of galactose uptake.

Data Presentation: Kinetic Parameters of this compound

The interaction of 2-dGal with galactose transporters can be quantified by determining its kinetic parameters, such as the Michaelis-Menten constant (Km), maximum transport velocity (Vmax), and the inhibition constant (Ki). These parameters are crucial for comparing the affinity and transport efficiency of 2-dGal across different transporter isoforms and for assessing its potency as a competitive inhibitor.

| Transporter/System | Organism/Cell Type | Substrate | Km | Vmax | Ki of 2-dGal | Reference |

| Galactose Transport System | Escherichia coli | This compound | 0.70 mM | 88.2 nmol/min/mg | - | [5] |

| Galactokinase | Human | This compound | 1100 µM | 4.8 s-1 (kcat) | - | [6] |

| Glucose/Galactose Carrier | Rhodotorula glutinis | D-Glucose | 12 µM & 55 µM | 1.1 & 2.4 nmol/min/mg | 16 µM & 110 µM | [7] |

| GLUT1 | Xenopus oocytes | 2-Deoxy-D-glucose | 9.5 mM | 5,988 pmol/oocyte/30 min | - | [2] |

| GLUT2 | Rat/Human | Galactose | ~92 mM | - | - | |

| GLUT3 | Xenopus oocytes | 2-Deoxy-D-glucose | 2.6 mM | 2,731 pmol/oocyte/30 min | - | [2] |

Note: The table presents a selection of reported kinetic parameters. Values can vary depending on the experimental system and conditions. Km and Vmax for GLUT1 and GLUT3 are for the structurally similar 2-deoxy-D-glucose, providing a basis for comparison. The Ki values for the Rhodotorula glutinis carrier demonstrate the competitive inhibitory effect of 2-dGal on glucose transport.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing 2-dGal to study galactose transport systems.

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol is designed to measure the initial rate of 2-dGal transport into cells.

Materials:

-

Cultured cells expressing the galactose transporter of interest

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[3H]- or [14C]-labeled this compound

-

Unlabeled this compound

-

Ice-cold stop solution (e.g., PBS with 0.1 mM phloretin)

-

Scintillation cocktail and counter

Methodology:

-

Cell Preparation: Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate at the desired temperature (e.g., 37°C) for 10-15 minutes to equilibrate.

-

Initiation of Uptake: Add the assay buffer containing a known concentration of radiolabeled 2-dGal (mixed with unlabeled 2-dGal to achieve the desired specific activity and final concentration).

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial linear rate of uptake.

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop solution to halt transport and remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of uptake (e.g., in pmol/min/mg of protein) and perform kinetic analysis by measuring uptake at various concentrations of 2-dGal to determine Km and Vmax.

Protocol 2: Competitive Inhibition Assay to Determine Ki

This protocol determines the inhibitory constant (Ki) of 2-dGal for galactose transport.

Materials:

-

Same as Protocol 1, with the addition of unlabeled D-galactose.

Methodology:

-

Cell Preparation and Pre-incubation: Follow steps 1 and 2 of Protocol 1.

-

Experimental Setup: Prepare a matrix of experimental conditions with:

-

A fixed, subsaturating concentration of radiolabeled D-galactose.

-

A range of concentrations of unlabeled 2-dGal (the inhibitor).

-

-

Initiation and Termination of Uptake: Follow steps 3-6 of Protocol 1, adding the solutions containing both the radiolabeled substrate and the inhibitor.

-

Data Analysis:

-

Plot the rate of D-galactose uptake as a function of the 2-dGal concentration.

-

Determine the IC50 value (the concentration of 2-dGal that inhibits 50% of D-galactose uptake).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the concentration of the radiolabeled D-galactose and Km is its Michaelis-Menten constant for the transporter.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving this compound.

Caption: Metabolic fate of this compound and its inhibitory effects.

Experimental Workflow

The following diagram outlines the workflow for a competitive inhibition study.

Caption: Workflow for determining the Ki of this compound.

Conclusion

This compound is a versatile and powerful tool for the investigation of galactose transport systems. Its ability to act as both a transportable substrate and a competitive inhibitor, coupled with its unique metabolic fate, allows researchers to dissect the kinetics of galactose transporters and probe the downstream metabolic consequences of galactose uptake. The methodologies and data presented in this guide provide a solid foundation for the design and execution of experiments aimed at characterizing galactose transport and its role in cellular physiology and disease. The careful application of these techniques will continue to advance our understanding of nutrient transport and its implications for drug development and the treatment of metabolic disorders.

References

- 1. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control, plays a significant role in plant growth as well as biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SLC2 (GLUT) Family of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of 2-Deoxy-D-galactose: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary